molecular formula C18H22N2O5S B6132355 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

Cat. No.: B6132355
M. Wt: 378.4 g/mol
InChI Key: OZCKDRZGJIFAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methoxy, sulfonyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxyaniline and 4-methylphenylacetic acid.

    Formation of Intermediate: The first step involves the reaction of 2,4-dimethoxyaniline with a sulfonylating agent, such as methanesulfonyl chloride, to form the intermediate 2,4-dimethoxy-N-methylsulfonylaniline.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-methylphenylacetic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the sulfonyl group may produce sulfides or thiols.

Scientific Research Applications

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethoxyanilino)-N-(4-methylphenyl)acetamide: Lacks the sulfonyl group, resulting in different chemical properties.

    2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-phenylacetamide: Similar structure but with a different substituent on the acetamide group.

Properties

IUPAC Name

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13-5-7-14(8-6-13)19-18(21)12-20(26(4,22)23)16-10-9-15(24-2)11-17(16)25-3/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCKDRZGJIFAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.